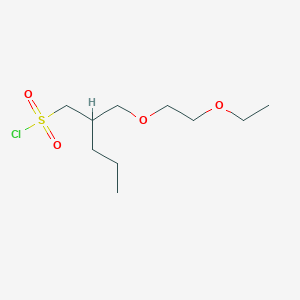

2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride

Beschreibung

2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a pentane backbone substituted with a (2-ethoxyethoxy)methyl group. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis to introduce sulfonate groups, which are critical in pharmaceuticals, agrochemicals, and polymer chemistry . The ethoxyethoxy moiety enhances solubility in polar solvents and may influence steric and electronic properties, impacting reactivity and stability .

Eigenschaften

Molekularformel |

C10H21ClO4S |

|---|---|

Molekulargewicht |

272.79 g/mol |

IUPAC-Name |

2-(2-ethoxyethoxymethyl)pentane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO4S/c1-3-5-10(9-16(11,12)13)8-15-7-6-14-4-2/h10H,3-9H2,1-2H3 |

InChI-Schlüssel |

DMOJXNOFCJMZPN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(COCCOCC)CS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of Corresponding Sulfonic Acid

The most straightforward and commonly employed method involves the chlorination of the corresponding sulfonic acid precursor, 2-((2-ethoxyethoxy)methyl)pentane-1-sulfonic acid.

Step 1: Synthesis of 2-((2-ethoxyethoxy)methyl)pentane-1-sulfonic acid

This intermediate can be prepared by sulfonation of the corresponding alkyl precursor bearing the 2-((2-ethoxyethoxy)methyl) substituent, typically using chlorosulfonic acid or sulfur trioxide complexes under controlled temperature to prevent side reactions.Step 2: Chlorination to Sulfonyl Chloride

The sulfonic acid is treated with thionyl chloride (SOCl₂) under mild reflux conditions, often in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, converting the sulfonic acid group (-SO₃H) to the sulfonyl chloride (-SO₂Cl).- Molar ratio: 1:1.2 (sulfonic acid:thionyl chloride)

- Temperature: 40–70 °C

- Reaction time: 3–6 hours

- Solvent: Anhydrous dichloromethane or chloroform

- Inert atmosphere (nitrogen or argon) to avoid moisture

This method yields this compound with high purity and minimal decomposition of the ethoxyethoxy group.

Alternative Chlorinating Agents

Phosphorus pentachloride (PCl₅) or oxalyl chloride (COCl)₂ can also be used for the chlorination step, but these reagents are harsher and may lead to side reactions or degradation of the ethoxyethoxy side chain.

- PCl₅ requires lower temperatures but can cause over-chlorination or chlorination at other sites.

- Oxalyl chloride is milder than PCl₅ but less commonly used for sulfonic acid chlorination.

Direct Sulfonation and Chlorination of Alkyl Precursors

Another route involves direct sulfonation of the alkyl precursor bearing the 2-((2-ethoxyethoxy)methyl) substituent, followed by in situ chlorination.

- The alkyl precursor is reacted with sulfur trioxide-pyridine complex or chlorosulfonic acid to introduce the sulfonic acid group.

- Without isolation, the reaction mixture is treated with thionyl chloride to convert the sulfonic acid to sulfonyl chloride.

This one-pot approach reduces purification steps but requires precise control of reaction conditions to avoid side reactions.

Analytical Data and Reaction Outcomes

| Parameter | Typical Conditions/Results |

|---|---|

| Starting material purity | >98% by HPLC |

| Chlorinating agent | Thionyl chloride (SOCl₂) |

| Solvent | Anhydrous dichloromethane or chloroform |

| Temperature | 40–70 °C |

| Reaction time | 3–6 hours |

| Yield | 75–90% isolated yield |

| Purity of product | >95% by NMR and GC-MS |

| Stability | Stable under dry, inert atmosphere; sensitive to moisture |

Research outcomes indicate that thionyl chloride chlorination of the sulfonic acid precursor is the most efficient and reproducible method, providing high yields and maintaining the integrity of the 2-((2-ethoxyethoxy)methyl) substituent. Alternative chlorinating agents tend to cause side reactions or lower yields.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chlorination of sulfonic acid | Thionyl chloride (SOCl₂) | 40–70 °C, 3–6 h, inert atmosphere | High yield, mild conditions | Requires sulfonic acid precursor |

| Chlorination with PCl₅ | Phosphorus pentachloride (PCl₅) | Low temp, dry solvent | Effective chlorination | Harsh, potential side reactions |

| One-pot sulfonation-chlorination | Chlorosulfonic acid + SOCl₂ | Controlled temp, inert atmosphere | Fewer steps, time-saving | Requires precise control |

Analyse Chemischer Reaktionen

2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonic acid.

Common reagents and conditions used in these reactions include bases like pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Major products formed from these reactions depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

Sulfonyl Chlorides vs. Sulfonate Esters and Amides

- Reactivity : Sulfonyl chlorides (e.g., the target compound) exhibit higher electrophilicity compared to sulfonate esters (e.g., methyl tosylate) or sulfonamides (e.g., MQPA in ). This makes them more reactive toward nucleophiles like amines or alcohols, enabling efficient synthesis of sulfonamides or sulfonate esters .

- Stability : Unlike sulfonate esters, sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. For example, MQPA, a sulfonamide thrombin inhibitor, demonstrates stability in plasma, whereas sulfonyl chlorides require anhydrous conditions .

Ether-Containing Analogues

- 2-(2-Ethoxyethoxy)ethyl Acrylate (EEA): This acrylate monomer () shares the ethoxyethoxy chain with the target compound but lacks the sulfonyl chloride. EEA’s polymerization behavior is influenced by the ethoxyethoxy group, which improves solubility and reduces crystallinity in polymers. The target compound’s sulfonyl chloride group could similarly enhance solubility in polar reaction media .

- Diethylene Glycol Monoethyl Ether (2-(2-Ethoxyethoxy)ethanol): Studied in , this compound has a terminal hydroxyl group instead of sulfonyl chloride.

Physicochemical Properties

*Estimated due to lack of direct data; inferred from structural analogs.

Stability and Metabolic Considerations

- Hydrolysis : The ethoxyethoxy group in compounds like caffeic acid phenethyl ester undergoes enzymatic hydrolysis in rat plasma (). The target compound’s sulfonyl chloride is likely more labile, necessitating stabilization strategies in biological applications .

- Transesterification: notes that ethanol solvent can lead to transesterification of ethoxyethoxy esters. For the target compound, similar side reactions might occur if alcohols are present during synthesis or storage .

Biologische Aktivität

2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride, a sulfonyl chloride compound, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant data and case studies.

- IUPAC Name : this compound

- CAS Number : 1491430-17-1

- Molecular Formula : C₉H₁₉ClO₃S

- Molecular Weight : 224.77 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of pentane-1-sulfonyl chloride with ethylene glycol derivatives under controlled conditions. The resulting product is characterized by its sulfonyl functional group, which is pivotal for its biological activity.

The biological activity of sulfonyl chlorides like this compound is primarily attributed to their ability to act as electrophiles. They can react with nucleophilic sites in biomolecules, leading to modifications that can alter biological functions.

Antimicrobial Activity

Recent studies have indicated that sulfonyl chlorides exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis.

Inhibition of Enzymatic Activity

Sulfonyl chlorides can inhibit specific enzymes by modifying active site residues. A study demonstrated that similar sulfonyl compounds inhibited acetylcholinesterase (AChE) activity, which is crucial in neurobiology for regulating neurotransmitter levels .

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective agents, derivatives of sulfonyl chlorides were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that some derivatives significantly reduced cell death in vitro under oxidative conditions, suggesting potential applications in neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of sulfonyl chlorides. Compounds structurally related to this compound were evaluated for their ability to induce apoptosis in cancer cell lines. The findings revealed that these compounds could trigger apoptotic pathways, highlighting their therapeutic potential .

Comparative Analysis

Q & A

Basic: What are the recommended synthetic routes for 2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride, and what reaction conditions optimize yield?

The synthesis typically involves multi-step processes. For example, analogous compounds are synthesized by:

- Step 1 : Alkylation of a precursor alcohol (e.g., 2-ethoxyethanol) with a halogenated alkane to introduce the ethoxyethoxy-methyl group.

- Step 2 : Sulfonation using chlorosulfonic acid or thionyl chloride to form the sulfonyl chloride moiety.

Optimal conditions include low temperatures (0–5°C) to control exothermic reactions and solvents like dichloromethane to stabilize intermediates . Yields >70% are achievable with rigorous exclusion of moisture.

Basic: What nucleophilic reactions are most relevant for modifying this sulfonyl chloride?

The sulfonyl chloride group reacts with:

- Amines : Forms sulfonamides (critical for drug discovery). Use stoichiometric triethylamine to neutralize HCl byproducts.

- Alcohols/Thiols : Produces sulfonate esters or thioesters. Anhydrous conditions and catalytic DMAP improve efficiency.

Reaction rates depend on steric hindrance from the ethoxyethoxy-methyl substituent; kinetic studies suggest toluene as a superior solvent for bulky nucleophiles .

Advanced: How can researchers resolve contradictions in reported reaction yields for analogous sulfonyl chlorides?

Discrepancies often arise from:

- Impurity profiles : Trace moisture or residual solvents (e.g., THF) can hydrolyze sulfonyl chlorides. Use Karl Fischer titration to verify anhydrous conditions .

- Catalyst selection : For example, AlCl₃ vs. FeCl₃ in Friedel-Crafts reactions alters byproduct formation. LC-MS monitoring is advised to track side reactions .

Cross-referencing historical data (e.g., 1997–2019 market reports) with recent synthetic protocols helps identify trends in optimal catalysts .

Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR : ¹H/¹³C NMR confirms the ethoxyethoxy-methyl structure (δ 3.5–3.7 ppm for ether protons; δ 70–80 ppm for quaternary carbons).

- HRMS : Exact mass (<2 ppm error) verifies molecular formula (C₁₀H₂₁ClO₄S).

- IR : Strong S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹ .

For purity assessment, HPLC with UV detection (λ = 210 nm) resolves hydrolyzed byproducts (e.g., sulfonic acids) .

Basic: What safety protocols are essential when handling this compound?

- Exposure Control : Use fume hoods and PPE (nitrile gloves, goggles). The compound is moisture-sensitive and releases HCl upon hydrolysis.

- Storage : Store under argon at –20°C in amber vials to prevent photodegradation.

- Medical Testing : OSHA 1910.1020 mandates access to exposure records. Baseline pulmonary function tests are recommended due to potential respiratory irritation .

Advanced: How does the ethoxyethoxy-methyl group influence reactivity in comparison to simpler alkyl substituents?

The ethoxyethoxy chain:

- Enhances Solubility : Improves miscibility in polar aprotic solvents (e.g., DMF), enabling homogeneous reaction conditions.

- Introduces Steric Effects : Slows sulfonamide formation with bulky amines (e.g., tert-butylamine) by ~30% compared to methyl-substituted analogs. Computational models (DFT) suggest torsional strain in the transition state .

- Affects Stability : The ether linkage increases susceptibility to acid-catalyzed hydrolysis compared to pure alkyl chains .

Advanced: What strategies mitigate decomposition during long-term storage?

- Stabilizers : Add 1% w/w molecular sieves (3Å) to absorb moisture.

- Packaging : Use septum-sealed vials with PTFE-lined caps to prevent HCl gas accumulation.

Accelerated stability studies (40°C/75% RH for 6 months) show <5% decomposition when stored with desiccants .

Basic: What are the primary applications in medicinal chemistry research?

- Prodrug Synthesis : The sulfonyl chloride acts as a leaving group in enzyme-activated prodrugs (e.g., antitumor agents).

- Bioconjugation : Modifies lysine residues in proteins for targeted drug delivery.

Recent studies highlight its use in synthesizing protease inhibitors via sulfonamide linkages .

Advanced: How can computational modeling guide the design of derivatives with improved bioactivity?

- Docking Studies : Simulate interactions with target proteins (e.g., carbonic anhydrase IX). The ethoxyethoxy group’s flexibility can be optimized for binding pocket compatibility.

- QSAR Models : Correlate substituent length (e.g., pentane vs. hexane backbones) with IC₅₀ values. Data from PubChem (CID 64197959 analogs) suggest longer chains reduce solubility but enhance target affinity .

Advanced: What mechanistic insights explain unexpected byproducts in sulfonamide synthesis?

- Competitive Pathways : At elevated temperatures (>40°C), the sulfonyl chloride may undergo elimination to form ethenesulfonyl intermediates. GC-MS identifies ethene peaks (m/z 28) in crude mixtures .

- Solvent Effects : Protic solvents (e.g., ethanol) promote hydrolysis over nucleophilic substitution. Switching to acetonitrile reduces byproduct formation by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.